N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

Kinase inhibitor design Hinge-binding pharmacophore Structure-activity relationship

This GRK inhibitor (CAS 2549023-71-2) offers a unique N-ethyl secondary amine (HBD=1) critical for hinge-region interactions in kinase ATP-binding pockets—lost in N,N-dimethyl analogs (HBD=0). The 3-(trifluoromethyl)pyridin-2-yl terminus enhances lipophilicity (ΔcLogP ~1.5–2.0) and halogen-bond potential. Its matched molecular pair with CAS 2548997-79-9 enables direct head-to-head HBD dependency profiling. Cataloged as a TRC reference standard, it's ideal for GRK2/GRK5 cardiovascular target validation, HPLC/LC-MS method development, and piperazinyl-pyrimidine SAR studies.

Molecular Formula C16H19F3N6
Molecular Weight 352.36 g/mol
CAS No. 2549023-71-2
Cat. No. B6445397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
CAS2549023-71-2
Molecular FormulaC16H19F3N6
Molecular Weight352.36 g/mol
Structural Identifiers
SMILESCCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
InChIInChI=1S/C16H19F3N6/c1-2-20-15-22-7-5-13(23-15)24-8-10-25(11-9-24)14-12(16(17,18)19)4-3-6-21-14/h3-7H,2,8-11H2,1H3,(H,20,22,23)
InChIKeyXSQKHHIJIKINLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine (CAS 2549023-71-2): Structural Identity, GRK Inhibitor Classification, and Physicochemical Baseline


N-Ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine (CAS 2549023-71-2; molecular formula C₁₆H₁₉F₃N₆; exact mass 352.1623 g/mol) is a heterocyclic small molecule comprising a 2-(ethylamino)pyrimidine core linked via a piperazine bridge to a 3-(trifluoromethyl)pyridin-2-yl moiety. It is cataloged as a G protein-coupled receptor kinase (GRK) inhibitor by Toronto Research Chemicals and is classified within the piperazinyl-pyrimidine kinase inhibitor chemotype. Its computed physicochemical properties include XLogP3 = 3.1, topological polar surface area (TPSA) = 57.2 Ų, one hydrogen bond donor (the N-ethyl secondary amine), and nine hydrogen bond acceptors [1]. This compound is primarily positioned as a research tool for GRK-mediated signaling studies, cardiovascular target validation, and kinase inhibitor scaffold exploration.

Why In-Class Piperazinyl-Pyrimidine Analogs Cannot Substitute for CAS 2549023-71-2 in GRK-Targeted Research


The piperazinyl-pyrimidine chemotype encompasses compounds with diverse kinase selectivity profiles, including S6K1 inhibitors (e.g., PF-4708671, Ki = 20 nM for S6K1), GRK2-selective inhibitors (e.g., CCG258208, IC₅₀ = 30 nM), and broad-spectrum kinase probes [1]. Within this class, minor structural perturbations dramatically alter target engagement: the N-ethyl secondary amine at the pyrimidine 2-position (HBD count = 1) of CAS 2549023-71-2 is replaced by an N,N-dimethyl tertiary amine (HBD count = 0) in the closest commercial analog (CAS 2548997-79-9), eliminating a key hydrogen-bond donor that may be critical for hinge-region interactions in kinase ATP-binding pockets . The 3-(trifluoromethyl)pyridin-2-yl group further distinguishes this compound from simpler piperazinyl-pyrimidines (e.g., CAS 1536235-59-2, which lacks this moiety entirely), imparting differential lipophilicity (ΔcLogP ≈ 1.5–2.0 units) and potential for halogen-bond interactions within hydrophobic kinase pockets . Substituting an analog without these specific structural features risks obtaining a compound with a fundamentally different kinase selectivity fingerprint.

Quantitative Differentiation Evidence: CAS 2549023-71-2 Versus Closest Structural and Functional Analogs


Hydrogen-Bond Donor Capacity: N-Ethyl (HBD=1) Versus N,N-Dimethyl (HBD=0) Substitution at the Pyrimidine 2-Amine Position

CAS 2549023-71-2 possesses a single hydrogen bond donor (the N-ethyl secondary amine at the pyrimidine 2-position; HBD = 1), whereas its closest catalog analog, N,N-dimethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine (CAS 2548997-79-9), bears an N,N-dimethyl tertiary amine with HBD = 0 [1]. In kinase inhibitor design, the 2-aminopyrimidine NH group frequently serves as a hinge-binding hydrogen bond donor to the backbone carbonyl of the kinase hinge region; its absence in the N,N-dimethyl analog precludes this interaction. This HBD difference is a binary structural feature—present or absent—and represents a fundamental distinction that cannot be bridged by formulation or assay conditions.

Kinase inhibitor design Hinge-binding pharmacophore Structure-activity relationship

GRK Inhibitor Classification and Scaffold Relationship to the Piperazinyl-Pyrimidine Kinase Chemotype

CAS 2549023-71-2 is explicitly cataloged as a 'pyrimidine derivative as G protein-coupled receptor kinase (GRK) inhibitor' by Toronto Research Chemicals . The piperazinyl-pyrimidine scaffold is a validated kinase inhibitor chemotype: the structurally related compound PF-4708671 (bearing a 5-ethylpyrimidine-piperazine motif) inhibits S6K1 with Ki = 20 nM and IC₅₀ = 160 nM, with 400-fold selectivity over S6K2 . However, PF-4708671 differs in two critical respects: (i) it lacks the 3-(trifluoromethyl)pyridin-2-yl group, instead bearing a benzimidazole moiety, and (ii) its pyrimidine-piperazine connectivity is reversed relative to CAS 2549023-71-2. In the broader GRK inhibitor landscape, known inhibitors span a wide potency range: paroxetine (IC₅₀ = 1.4–14 μM for GRK2), GSK180736A (IC₅₀ = 0.77 μM), CCG-224406 (IC₅₀ = 130 nM, >700-fold selective), and CCG258208 (IC₅₀ = 30 nM, 230-fold selective over GRK5) [1]. No quantitative IC₅₀ or Ki data for CAS 2549023-71-2 against any specific GRK isoform have been identified in peer-reviewed literature or public databases as of this analysis.

GRK inhibition GPCR desensitization Cardiovascular pharmacology

Lipophilicity (XLogP3) Differentiation from the Des-Trifluoromethylpyridine Analog

CAS 2549023-71-2 has a computed XLogP3 of 3.1 [1], which is substantially higher than the des-trifluoromethylpyridine analog N-ethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 1536235-59-2; predicted cLogP ≈ 1.0–1.3 based on its smaller C₁₀H₁₇N₅ scaffold, MW = 207.28) . The ΔcLogP of approximately 1.8–2.1 log units reflects the contribution of the 3-(trifluoromethyl)pyridin-2-yl group, which increases lipophilicity and may enhance passive membrane permeability. Within the matched molecular pair series, the N,N-dimethyl analog (CAS 2548997-79-9) shares the identical molecular formula and is expected to have a comparable XLogP3 . The 4-methylpyrimidine analog (CAS 2548991-50-8) introduces an additional methyl group (C₁₇H₂₁F₃N₆, MW = 366.39), predicted to increase lipophilicity by approximately 0.5 log units relative to the target compound [2].

Lipophilicity Membrane permeability Physicochemical profiling

Rotatable Bond and Topological Complexity Distinction Versus Simplified Fragment Analogs

CAS 2549023-71-2 has 4 rotatable bonds and a complexity score of 413 (as computed by PubChem) [1], reflecting its elaborated structure linking pyrimidine, piperazine, and trifluoromethylpyridine moieties. In contrast, the minimal fragment 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 87394-50-1; C₁₀H₁₂F₃N₃; MW = 231.22) has 2 rotatable bonds and substantially lower complexity . This fragment has been co-crystallized with soluble epoxide hydrolase (PDB ligand ChemComp-49N) [2] and is commonly used as a hinge-binding building block, but it lacks the pyrimidine-2-amine extension that provides the additional hydrogen-bond donor/acceptor network characteristic of the full target compound. The higher complexity of CAS 2549023-71-2 (heavy atom count = 25 vs. 17 for the fragment) affords more potential interaction points within kinase active sites but also demands more careful solubility and formulation considerations.

Molecular complexity Ligand efficiency Fragment-based drug discovery

Commercial Availability and Supplier Provenance Differentiation

CAS 2549023-71-2 is supplied as a reference standard by Toronto Research Chemicals (TRC; product code TRC-A601820) . TRC, founded in 1982 and now part of LGC, specializes in complex organic small molecules not otherwise commercially available, with a catalog exceeding 350,000 products and a documented quality management system for reference materials . By contrast, the closest N,N-dimethyl analog (CAS 2548997-79-9) and the 4-methyl analog (CAS 2548991-50-8) are primarily listed through general chemical marketplaces without the same level of documented reference-standard provenance . For researchers requiring traceability, certificate of analysis (CoA) documentation, and consistent lot-to-lot purity suitable for quantitative pharmacology studies, the TRC-sourced material offers supply-chain confidence that general catalog compounds may not match.

Reference standard Toronto Research Chemicals Research chemical sourcing

Optimal Research Application Scenarios for CAS 2549023-71-2 Based on Structural and Pharmacological Evidence


GRK Isoform Selectivity Profiling in Cardiovascular Signaling Models

Based on its explicit catalog classification as a GRK inhibitor by TRC , CAS 2549023-71-2 is positioned for use in GRK-mediated signaling studies, particularly in cardiomyocyte or cardiac fibroblast models where GRK2 and GRK5 regulate β-adrenergic receptor desensitization. The N-ethyl secondary amine (HBD = 1) provides a hinge-binding donor that may contribute to ATP-competitive kinase inhibition, distinguishing it from N,N-dimethyl analogs lacking this donor. Researchers should conduct initial dose-response profiling (e.g., 0.1 nM–10 μM range) against GRK1, GRK2, GRK5, and counter-screening against ROCK1 and PKA to establish the selectivity window, using published GRK inhibitor benchmarks (e.g., CCG258208, IC₅₀ = 30 nM for GRK2; paroxetine, IC₅₀ = 1.4 μM) as assay controls [1].

Kinase Inhibitor Scaffold Derivatization and Structure-Activity Relationship (SAR) Expansion

The compound's modular architecture—a pyrimidine-2-amine core connected via piperazine to a 3-(trifluoromethyl)pyridin-2-yl terminus—provides three distinct diversification vectors for SAR studies. The N-ethyl group can be varied (e.g., cyclopropyl, benzyl, or heteroarylalkyl) to probe steric and electronic effects on kinase binding; the piperazine linker can be replaced with homopiperazine or constrained bicyclic diamines; and the trifluoromethylpyridine can be substituted with alternative heterocycles (e.g., pyrimidine, pyrazine) bearing different electron-withdrawing groups . The computed cLogP of 3.1 and TPSA of 57.2 Ų place this scaffold within favorable drug-like chemical space for further optimization [2].

Matched Molecular Pair Analysis with the N,N-Dimethyl Analog for Hydrogen-Bond Dependency Studies

The clean matched molecular pair relationship between CAS 2549023-71-2 (N-ethyl, HBD = 1) and CAS 2548997-79-9 (N,N-dimethyl, HBD = 0) enables a direct experimental test of hydrogen-bond donor dependency for kinase target engagement . By profiling both compounds in parallel against a kinase panel or GRK isoform battery, researchers can quantify the contribution of the single NH donor to potency and selectivity. A significant potency drop in the N,N-dimethyl analog would confirm hinge-binding NH engagement; conversely, equipotent activity would suggest a binding mode that does not require this donor interaction. Such head-to-head paired analysis is rare among commercially available analog pairs and represents a specific differentiation advantage of procuring both compounds together [1].

Reference Standard for Analytical Method Development and Pharmacological Assay Validation

As a TRC-supplied reference standard, CAS 2549023-71-2 is suitable for developing and validating HPLC, LC-MS, or NMR analytical methods for quantifying piperazinyl-pyrimidine compounds in biological matrices. Its well-defined physicochemical properties—exact mass 352.1623 g/mol, characteristic UV chromophore (pyrimidine and pyridine moieties), and distinctive ¹⁹F NMR signal from the trifluoromethyl group—facilitate sensitive detection and quantification. In pharmacological assay validation, the compound can serve as a system suitability standard for GRK enzymatic assays, provided its activity range is first empirically established in the user's specific assay format .

Quote Request

Request a Quote for N-ethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.